L-グリセルアルデヒド

概要

説明

Synthesis Analysis

The synthesis of L-glyceraldehyde and its derivatives has been explored through both chemical and enzymatic methodologies. Chemical synthesis of enantiomerically pure glyceraldehyde 3-phosphates, including L-glyceraldehyde 3-phosphate (L-GAP), involves the enzymatic phosphorylation of L-glyceraldehyde (Gauss, Schoenenberger, & Wohlgemuth, 2014). Additionally, catalysis by amino acids under prebiotic conditions has shown to selectively form L-glyceraldehyde at certain pH levels, highlighting its potential relevance in the origin of life (Breslow, Ramalingam, & Appayee, 2013).

Molecular Structure Analysis

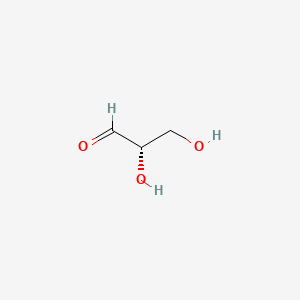

While specific studies directly detailing the molecular structure analysis of L-glyceraldehyde were not highlighted, understanding its structure is fundamental to appreciating its role in metabolic pathways. Its structure allows for its involvement in key biochemical reactions, including its phosphorylated form, L-glyceraldehyde-3-phosphate, which is critical in glycolysis and other pathways.

Chemical Reactions and Properties

L-glyceraldehyde's reactivity and involvement in various biochemical processes are significant. For example, its enzymatic phosphorylation to L-GAP, a precursor in several metabolic reactions, demonstrates its versatility and essential role in living organisms (Molla et al., 2017).

Physical Properties Analysis

The stability and behavior of L-glyceraldehyde derivatives in different conditions were explored, revealing stability in acidic solutions and the formation of specific degradation products under varying pH levels (Gauss, Schoenenberger, & Wohlgemuth, 2014).

Chemical Properties Analysis

The chemical properties of L-glyceraldehyde, particularly its enantiomeric form L-GAP, have been studied for their stability and reactivity in various conditions. These properties are crucial for its involvement in metabolic pathways and potential industrial applications (Gauss, Schoenenberger, & Wohlgemuth, 2014).

科学的研究の応用

神経芽腫治療

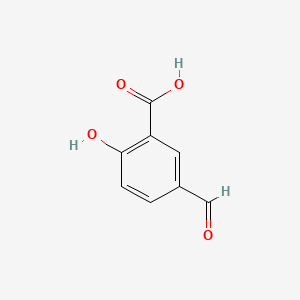

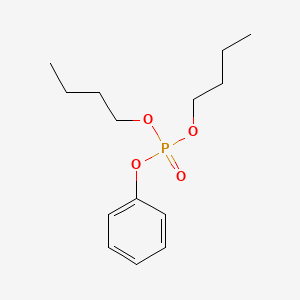

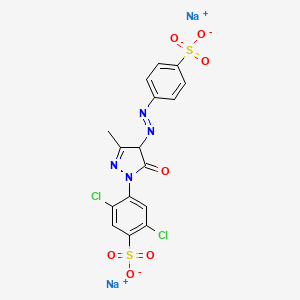

L-グリセルアルデヒドは、神経芽腫の治療における可能性について研究されています。神経芽腫は、未熟な神経細胞から発生する癌であり、主に乳児や子供に影響を与えます。研究によると、L-グリセルアルデヒドは、多面的メカニズムを通じて神経芽腫細胞の増殖を阻害することができます。 これは、酸化ストレスの誘導とヌクレオチド生合成の阻害を伴い、増殖の停止と細胞死の誘導につながります {svg_1}.

代謝経路解析

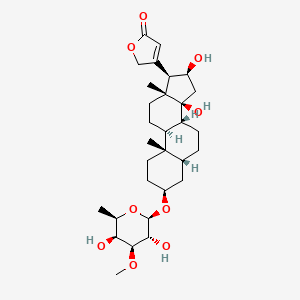

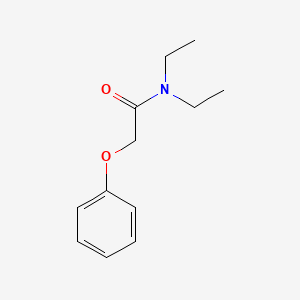

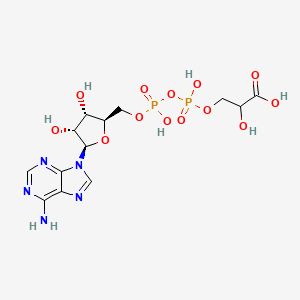

L-グリセルアルデヒドは、細胞の代謝経路、特に解糖系において役割を果たします。それはさまざまな酵素反応の基質として働き、細胞内の代謝フラックスを研究するために使用できます。 このアプリケーションは、細胞代謝と代謝阻害剤が癌細胞に与える影響を理解するために不可欠です {svg_2}.

プロテオミクスとメタボロミクス

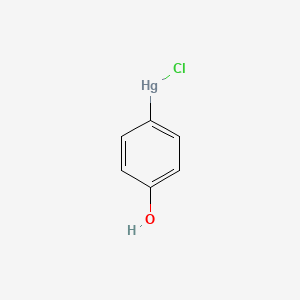

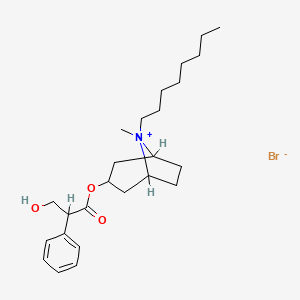

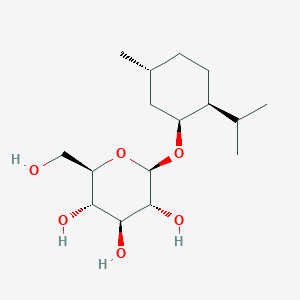

プロテオミクスとメタボロミクスにおいて、L-グリセルアルデヒドは、それぞれタンパク質発現と代謝物の濃度の変化を調査するために使用されます。 L-グリセルアルデヒドで細胞を処理することにより、研究者は細胞プロセスにおける変化を観察し、疾患の潜在的なバイオマーカーを特定することができます {svg_3}.

酸化ストレス研究

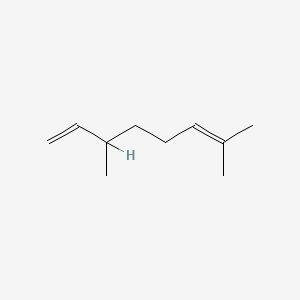

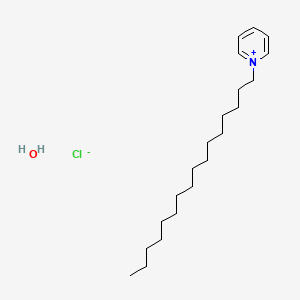

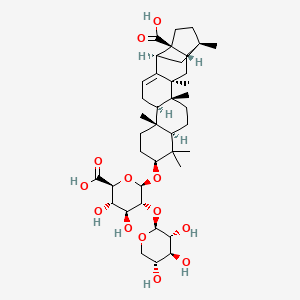

L-グリセルアルデヒドは、酸化ストレスを誘導する能力があるため、活性酸素種(ROS)が細胞に与える影響を研究するための貴重なツールです。 この研究は、酸化ストレスが癌や神経変性疾患などの疾患にどのように寄与するかをより深く理解することにつながる可能性があります {svg_4}.

ヌクレオチド生合成研究

L-グリセルアルデヒドによるヌクレオチド生合成の阻害は、DNAおよびRNA前駆体の合成に関する洞察を提供します。 これは、癌細胞など、急速に分裂する細胞では特に関連しており、ヌクレオチドの利用可能性は増殖に不可欠です {svg_5}.

抗酸化療法評価

L-グリセルアルデヒドとN-アセチルシステインなどの抗酸化物質の相互作用を研究することで、抗酸化療法の有効性を評価することができます。 この研究は、さまざまな疾患における酸化ストレスの有害な影響を軽減する治療法の開発に役立つ可能性があります {svg_6}.

作用機序

Target of Action

L-Glyceraldehyde, a 3-carbon monosaccharide, primarily targets NAD(H)-dependent reactions . It is known to inhibit glycolysis, a metabolic pathway that is crucial for the energy production in cells .

Mode of Action

L-Glyceraldehyde interacts with its targets by inducing significant changes in the metabolic profile of cells . It promotes oxidative stress and hinders nucleotide biosynthesis . This compound is a potent inhibitor of glycolysis due to its proposed targeting of NAD(H)-dependent reactions .

Biochemical Pathways

L-Glyceraldehyde affects the glycolytic pathway and nucleotide biosynthesis . It disrupts the flow of carbon through glycolytic intermediates, leading to a significant inhibition of glycolysis . Furthermore, it significantly inhibits nucleotide biosynthesis in cells .

Pharmacokinetics

It is known that the compound’s effects on metabolic profiles and nucleotide biosynthesis can be partially relieved with the co-application of the antioxidant n-acetyl-cysteine . This suggests that the bioavailability and efficacy of L-Glyceraldehyde may be influenced by other compounds present in the system.

Result of Action

The action of L-Glyceraldehyde results in growth inhibition and apoptosis in cells . It induces a redox crisis in cells, disrupting the fragile homeostatic environment inherent to the cells . This leads to significant changes in the metabolic profile of cells and promotes cell death .

Action Environment

The action of L-Glyceraldehyde is influenced by the cellular environment. The presence of antioxidants like N-acetyl-cysteine can partially relieve the metabolic inhibition caused by L-Glyceraldehyde . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds in the system.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

L-Glyceraldehyde is involved in several biochemical reactions, primarily as an intermediate in glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate . This interaction is essential for the continuation of the glycolytic pathway, which is vital for cellular energy production.

Cellular Effects

L-Glyceraldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of glycolysis, affecting the levels of ATP and other metabolites within the cell. Additionally, L-Glyceraldehyde can impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .

Molecular Mechanism

At the molecular level, L-Glyceraldehyde exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to glyceraldehyde-3-phosphate dehydrogenase, facilitating the enzyme’s catalytic activity. This binding interaction is crucial for the proper functioning of the glycolytic pathway. Additionally, L-Glyceraldehyde can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Glyceraldehyde can change over time due to its stability and degradation. L-Glyceraldehyde is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that L-Glyceraldehyde can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of L-Glyceraldehyde can vary with different dosages in animal models. At low doses, L-Glyceraldehyde can enhance cellular metabolism and energy production. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the impact of L-Glyceraldehyde becomes more pronounced at higher concentrations .

Metabolic Pathways

L-Glyceraldehyde is involved in several metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase and aldolase, which are essential for the conversion of glucose to pyruvate and the synthesis of glucose from non-carbohydrate precursors. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, L-Glyceraldehyde is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of L-Glyceraldehyde across cellular membranes, ensuring its proper localization and accumulation within specific compartments. The distribution of L-Glyceraldehyde can influence its activity and function within the cell .

Subcellular Localization

L-Glyceraldehyde is localized within specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as well as by post-translational modifications and targeting signals that direct it to specific organelles. These factors play a crucial role in regulating the biochemical properties and effects of L-Glyceraldehyde within the cell .

特性

IUPAC Name |

(2S)-2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

497-09-6 | |

| Record name | (-)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(-)-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI7U82BL5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)